1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC10043835
Molecular Formula: C18H15ClN6
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN6 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H15ClN6/c19-16-6-2-1-5-14(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-13-4-3-7-20-8-13/h1-8,10,12H,9,11H2,(H,21,22,23) |
| Standard InChI Key | VCNFNDHGPNTQCL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl |
Introduction
1-(2-Chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of CHClN and a molecular weight of 350.8 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties, including potential applications in drug development.
Synthesis and Characterization
The synthesis of 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray diffraction can be used to confirm the structure and purity of the compound.
Potential Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as kinase inhibitors and other pharmacological activities. While specific biological data for 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, its structural features suggest it could be explored for similar applications.
Research Findings and Future Directions
Research on pyrazolo[3,4-d]pyrimidine compounds often focuses on their potential as drug candidates due to their ability to interact with biological targets. Future studies on 1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could involve in vitro and in vivo assays to assess its pharmacokinetic properties, efficacy, and safety.
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